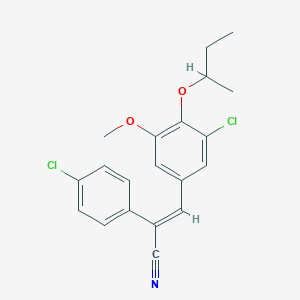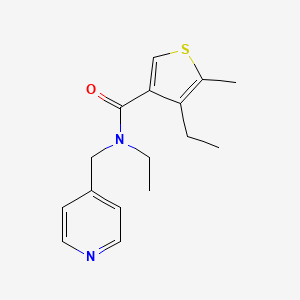![molecular formula C17H26N2O5S B5305293 4-ethoxy-N-ethyl-3-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5305293.png)
4-ethoxy-N-ethyl-3-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-N-ethyl-3-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide, also known as EME-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamide compounds and has been found to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
4-ethoxy-N-ethyl-3-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has been studied for its potential applications in scientific research. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. This compound has also been found to exhibit antibacterial activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, this compound has been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-ethyl-3-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide is not fully understood. However, it has been found to inhibit the activity of an enzyme called carbonic anhydrase, which is involved in a range of physiological processes. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis. This compound has also been found to inhibit the activity of carbonic anhydrase, which is involved in a range of physiological processes, including acid-base balance, respiration, and bone resorption. Additionally, this compound has been found to exhibit antibacterial activity against a range of bacterial strains.
Advantages and Limitations for Lab Experiments
4-ethoxy-N-ethyl-3-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular processes. Additionally, this compound has been found to exhibit low toxicity, making it a safe compound to work with in the laboratory. However, this compound has some limitations for use in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, this compound has limited solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research on 4-ethoxy-N-ethyl-3-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide. One area of research is to further elucidate the mechanism of action of this compound. This could involve studying the interaction of this compound with carbonic anhydrase and other cellular targets. Additionally, future research could explore the potential applications of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Finally, further research could explore the potential of this compound as a lead compound for the development of new anticancer and antibacterial drugs.
Conclusion:
This compound is a chemical compound that has been extensively studied for its potential applications in scientific research. It exhibits a range of biochemical and physiological effects, including anticancer and antibacterial activity. The synthesis method of this compound has been optimized to produce high yields of the compound with high purity. While this compound has several advantages for use in lab experiments, it also has some limitations. Future research on this compound could explore its mechanism of action, potential applications in the treatment of neurodegenerative diseases, and potential as a lead compound for the development of new drugs.
Synthesis Methods
The synthesis of 4-ethoxy-N-ethyl-3-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide involves the reaction of 4-formyl-N-ethyl-N-methylbenzenesulfonamide with 4-morpholinobutan-2-one in the presence of a catalyst. The resulting intermediate is then treated with ethyl iodide to produce this compound. The synthesis method has been optimized to produce high yields of this compound with high purity.
properties
IUPAC Name |
4-ethoxy-N-ethyl-3-methyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5S/c1-4-19(13-17(20)18-8-10-23-11-9-18)25(21,22)15-6-7-16(24-5-2)14(3)12-15/h6-7,12H,4-5,8-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZTUGPLQLNYFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N1CCOCC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-benzyl-6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5305211.png)
![3-{5-[(3,5-dimethylphenoxy)methyl]-2-furyl}-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5305215.png)
![N-[(3S*,4R*)-4-hydroxytetrahydrofuran-3-yl]-5-[(2-methoxyphenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5305220.png)
![2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-cyclopentylacetamide](/img/structure/B5305225.png)
![7-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5305228.png)
![3-(2-furyl)-N-{[(2-nitrophenyl)amino]carbonothioyl}acrylamide](/img/structure/B5305244.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5305273.png)
![1-phenoxy-3-{4-[3-(3,4,5-trimethoxyphenyl)acryloyl]-1-piperazinyl}-2-propanol hydrochloride](/img/structure/B5305274.png)

![4-benzoyl-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5305282.png)

![2-(4-bromo-2-{[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B5305289.png)

![7-(5-chloro-2-methylphenyl)-2-cyclohexylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5305309.png)